2-Ethyl-2-phenylmalonamide-d5
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Overview
Description
2-Ethyl-2-phenylmalonamide-d5 is a deuterium-labeled derivative of 2-Ethyl-2-phenylmalonamide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling allows for the tracking and quantification of the compound in various biological systems, making it a valuable tool in drug development and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-phenylmalonamide-d5 involves the incorporation of deuterium into the parent compound, 2-Ethyl-2-phenylmalonamide. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium into the compound. .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis and monitoring of reaction parameters.
Purification Techniques: Employing advanced purification techniques such as chromatography to isolate and purify the deuterium-labeled compound
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-phenylmalonamide-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or acyl chlorides in the presence of a catalyst
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters
Scientific Research Applications
2-Ethyl-2-phenylmalonamide-d5 has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Stable Isotope Labeling: Employed in mass spectrometry for quantification and tracing of biological molecules.
Biological Studies: Used in studies involving enzyme kinetics and protein-ligand interactions
Mechanism of Action
The mechanism of action of 2-Ethyl-2-phenylmalonamide-d5 involves its incorporation into biological systems where it can be tracked and quantified due to its deuterium labeling. The deuterium atoms provide a distinct mass difference, allowing for precise measurement using mass spectrometry. This makes it an effective tool for studying drug metabolism and pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-phenylmalonamide: The non-deuterated parent compound.
2-Ethylmalonamide: A similar compound lacking the phenyl group.
2-Phenylmalonamide: A similar compound lacking the ethyl group
Uniqueness
2-Ethyl-2-phenylmalonamide-d5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms allow for precise tracking and quantification in biological systems, making it a valuable tool in drug development and metabolic studies. This sets it apart from its non-deuterated counterparts .
Properties
IUPAC Name |
2-(1,1,2,2,2-pentadeuterioethyl)-2-phenylpropanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-11(9(12)14,10(13)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,14)(H2,13,15)/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZHPFOXAAIUMB-ZBJDZAJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)(C(=O)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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